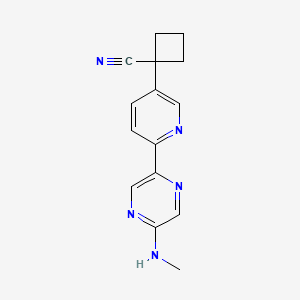
1-(6-(5-(Methylamino)pyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(5-(Methylamino)pyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile is a complex organic compound with the molecular formula C15H15N5. It is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceutical testing .
Preparation Methods
The synthesis of 1-(6-(5-(Methylamino)pyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile involves several steps. One common method includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This process is typically carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating automated systems and advanced purification techniques .
Chemical Reactions Analysis
1-(6-(5-(Methylamino)pyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen, iodine, and tert-butyl hydroperoxide (TBHP) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with TBHP can lead to the formation of N-(pyridin-2-yl)amides .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including anti-tubercular activity . Additionally, it is used in the development of novel drugs and as a reference standard in pharmaceutical testing .
Mechanism of Action
The mechanism of action of 1-(6-(5-(Methylamino)pyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(6-(5-(Methylamino)pyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile can be compared with other similar compounds, such as pyrazinamide and pyrimidine derivatives. These compounds share structural similarities but may differ in their specific chemical properties and biological activities . For example, pyrazinamide is known for its anti-tubercular activity, while pyrimidine derivatives exhibit a wide range of pharmacological activities, including antimicrobial and antiviral properties .
Properties
Molecular Formula |
C15H15N5 |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
1-[6-[5-(methylamino)pyrazin-2-yl]pyridin-3-yl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C15H15N5/c1-17-14-9-19-13(8-20-14)12-4-3-11(7-18-12)15(10-16)5-2-6-15/h3-4,7-9H,2,5-6H2,1H3,(H,17,20) |
InChI Key |
MHDLVZNAACNCEI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(N=C1)C2=NC=C(C=C2)C3(CCC3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


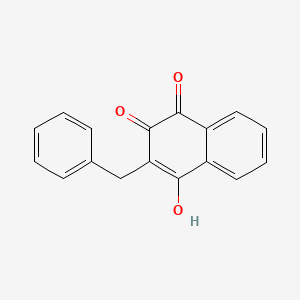
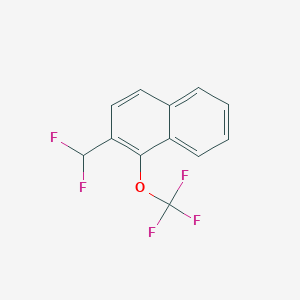
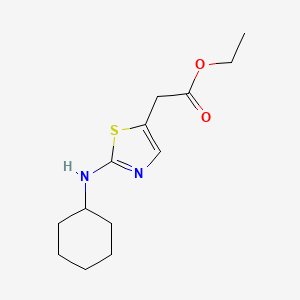
![8-Bromo-3,4,5,10-tetrahydro-2H-pyrano[2,3-b]quinoline](/img/structure/B11855324.png)
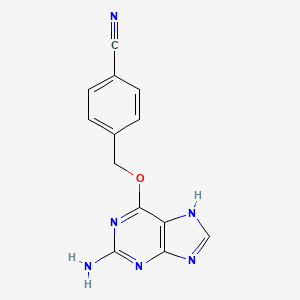
![3,6-dichloro-11H-dibenzo[b,e][1,4]diazepine](/img/structure/B11855329.png)
![tert-Butyl 3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate](/img/structure/B11855333.png)

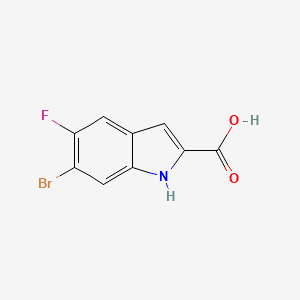
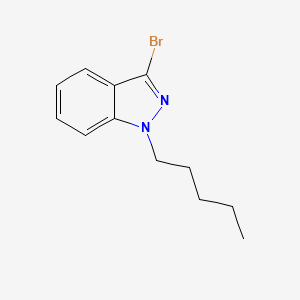

![3-Bromo-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11855375.png)
![4,5-Dichloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11855396.png)

